![molecular formula C23H16BrN5O2S B2469000 3-((4-Bromophenyl)sulfonyl)-5-(indolin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline CAS No. 895649-11-3](/img/structure/B2469000.png)
3-((4-Bromophenyl)sulfonyl)-5-(indolin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Bromophenyl)sulfonyl)-5-(indolin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the family of triazoloquinazolines, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Antagonistic Activity on Adenosine Receptors
The compound 3-((4-Bromophenyl)sulfonyl)-5-(indolin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline falls into the broader category of triazoloquinazolines, which have been identified as potent adenosine receptor (AR) antagonists. This includes compounds like 3,5-diphenyl[1,2,4]triazolo[4,3-c]quinazoline and 5′-phenyl-1,2-dihydro-3′H-spiro[indole-3,2′-[1,2,4]triazolo[1,5-c]quinazolin]-2-one, showing significant affinities for human ARs, including A3AR, A1AR, and others (Burbiel et al., 2016).
Serotonin Receptor Antagonism
In a related field, the synthesis of a combinatorial library consisting of substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines revealed highly active and selective 5-HT(6)R antagonists. These compounds have shown significant activity in functional cell analysis and radioligand competitive binding, indicating their potential utility in targeting serotonin receptors (Ivachtchenko et al., 2010).
Potential Anticancer Agents
The triazoloquinazoline derivatives have also shown promise as anticancer agents. A combinatorial library of 2-(alkyl-, alkaryl-, aryl-, hetaryl-)[1,2,4]triazolo[1,5-c]quinazolines demonstrated significant in vitro anticancer activity, particularly against various cancer cell lines such as lung, CNS, ovarian, prostate, breast, leukemia, and melanoma (Kovalenko et al., 2012).
Antiproliferative Activity
Another study focused on derivatives of 4-hetaryl-5-amino-1-aryl-1H-1,2,3-triazoles and 3H-[1,2,3]triazolo[4,5-b]pyridines, tested for anticancer activity across various human tumor cell lines. These compounds, including specific triazoloquinazolin derivatives, demonstrated selective antiproliferative effects, particularly against ovarian and lung cancer cells, while being less toxic to non-tumor cells (Pokhodylo et al., 2020).
Propriétés
IUPAC Name |
3-(4-bromophenyl)sulfonyl-5-(2,3-dihydroindol-1-yl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN5O2S/c24-16-9-11-17(12-10-16)32(30,31)23-22-25-21(28-14-13-15-5-1-3-7-19(15)28)18-6-2-4-8-20(18)29(22)27-26-23/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQQCSZOKLNULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Bromophenyl)sulfonyl)-5-(indolin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.